![molecular formula C9H8BrN3 B2390468 5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine CAS No. 811464-20-7](/img/structure/B2390468.png)
5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine
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Description
5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine, also known as 5-Bromo-2-pyrazoline, is a heterocyclic compound with a five-membered ring containing nitrogen, bromine, and carbon atoms. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a pharmaceutical intermediate. It is a colorless solid with a melting point of 186-188 °C and a boiling point of 302-303 °C. It is insoluble in water but soluble in ethanol, dimethyl sulfoxide, and other organic solvents.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The pyrazole scaffold, which includes 5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine, has attracted attention in medicinal chemistry. Researchers explore its potential as a building block for designing novel drugs. Some noteworthy biological properties associated with this molecule include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects .
Antiparasitic Activity
Recent studies have investigated the antileishmanial and antimalarial properties of 5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine derivatives. In particular, compound 13 demonstrated potent in vitro antipromastigote activity against Leishmania parasites. Molecular simulation studies revealed its favorable binding pattern in the active site of LmPTR1, a key enzyme in Leishmania .
Tuberculosis Research
Imidazole-containing compounds, including pyrazole derivatives, have been evaluated for their anti-tubercular activity. While not directly related to 5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine, similar scaffolds have been studied. These compounds could potentially contribute to the fight against Mycobacterium tuberculosis infections .
properties
IUPAC Name |
5-bromo-2-(1-methylpyrazol-3-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-13-5-4-9(12-13)8-3-2-7(10)6-11-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCOXVDHAKWFHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine |
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